molecular formula C10H8ClN3 B6185903 6-chloro-3-methyl-4-(pyridin-4-yl)pyridazine CAS No. 2639437-14-0

6-chloro-3-methyl-4-(pyridin-4-yl)pyridazine

Cat. No.: B6185903
CAS No.: 2639437-14-0
M. Wt: 205.6
InChI Key:
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Description

6-Chloro-3-methyl-4-(pyridin-4-yl)pyridazine is a heterocyclic aromatic organic compound characterized by the presence of a pyridazine ring substituted with chlorine, methyl, and pyridin-4-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-3-methyl-4-(pyridin-4-yl)pyridazine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a pyridazine derivative with a pyridin-4-yl boronic acid under palladium-catalyzed conditions. The reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-methyl-4-(pyridin-4-yl)pyridazine can undergo various chemical reactions, including:

  • Oxidation: Conversion of the pyridazine ring to its corresponding N-oxide.

  • Reduction: Reduction of the chlorine atom to produce the corresponding amine derivative.

  • Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed:

  • N-oxide derivatives: from oxidation reactions.

  • Amine derivatives: from reduction reactions.

  • Substituted pyridazines: from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: In chemistry, 6-chloro-3-methyl-4-(pyridin-4-yl)pyridazine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.

Medicine: In the medical field, derivatives of this compound are being investigated for their therapeutic potential. These compounds may serve as lead molecules for the development of new drugs targeting various diseases.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 6-chloro-3-methyl-4-(pyridin-4-yl)pyridazine exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the derivative and its intended use.

Comparison with Similar Compounds

  • 6-Chloro-3-methylpyridazine

  • 4-(Pyridin-4-yl)pyridazine

  • 3-Methyl-4-(pyridin-4-yl)pyridazine

Uniqueness: 6-Chloro-3-methyl-4-(pyridin-4-yl)pyridazine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties compared to its similar compounds

This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique properties and versatile applications make it a compound of interest for future studies and developments.

Properties

CAS No.

2639437-14-0

Molecular Formula

C10H8ClN3

Molecular Weight

205.6

Purity

95

Origin of Product

United States

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